molecular formula C9H10ClFO B13590910 2-(2-Chloro-3-fluorophenyl)propan-2-ol

2-(2-Chloro-3-fluorophenyl)propan-2-ol

Cat. No.: B13590910
M. Wt: 188.62 g/mol
InChI Key: GMMCLHSMQOUUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-3-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10ClFO It is characterized by the presence of a chlorofluorophenyl group attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-fluorophenyl)propan-2-ol typically involves the reaction of 2-chloro-3-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other organometallic methods. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Further reduction to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Nucleophilic substitution using sodium iodide in acetone.

Major Products

    Oxidation: 2-(2-Chloro-3-fluorophenyl)propan-2-one.

    Reduction: 2-(2-Chloro-3-fluorophenyl)propane.

    Substitution: 2-(2-Iodo-3-fluorophenyl)propan-2-ol.

Scientific Research Applications

2-(2-Chloro-3-fluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorofluorophenyl group can influence its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)propan-2-ol
  • 2-(3-Chlorophenyl)propan-2-ol
  • 2-(2-Chlorophenyl)propan-2-ol

Uniqueness

2-(2-Chloro-3-fluorophenyl)propan-2-ol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

2-(2-chloro-3-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10ClFO/c1-9(2,12)6-4-3-5-7(11)8(6)10/h3-5,12H,1-2H3

InChI Key

GMMCLHSMQOUUKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)F)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.